1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene
Description
Properties
IUPAC Name |
1,3-dimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)4-9-5-10(15-2)7-11(6-9)16-3/h4-7H,1-3H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWWUDOIMZXGFM-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC(=C1)OC)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC(=C1)OC)OC)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Catalyst : Ammonium acetate (5–10 mol%) facilitates imine formation, accelerating the condensation.
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Solvent : Ethanol or methanol under reflux (78–85°C) ensures optimal solubility and reaction kinetics.
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Stoichiometry : A 1:1.2 molar ratio of aldehyde to nitroethane minimizes side products like dimerized nitroalkanes.
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Dehydration : Concentrated sulfuric acid or molecular sieves are added post-condensation to remove water and drive the reaction toward completion.
Yield : 65–75% after recrystallization in hexane/ethyl acetate.
Radical-Mediated Synthesis via SRN1 Mechanism
An alternative approach leverages single-electron transfer (SET) mechanisms, as demonstrated in nitroalkyl radical reactions. This method is particularly effective for synthesizing nitroalkenes with sterically hindered substrates.
Protocol
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Substrate Preparation : 5-Bromo-1,3-dimethoxybenzene is reacted with 2-nitropropene in the presence of a photoinitiator (e.g., benzophenone).
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Light Activation : UV irradiation (λ = 365 nm) generates nitroalkyl radicals, which couple with the aryl bromide.
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Quenching : The reaction is terminated with aqueous sodium thiosulfate to neutralize excess radicals.
Advantages :
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Avoids strong acids/bases, making it suitable for acid-sensitive substrates.
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Achieves regioselective coupling at the para position relative to methoxy groups.
Yield : 50–60% with column chromatography purification.
Industrial-Scale Production Using Continuous Flow Reactors
For large-scale synthesis, continuous flow systems enhance efficiency and safety by minimizing thermal runaway risks and improving mixing dynamics.
Process Parameters
| Parameter | Value/Range |
|---|---|
| Reactor Type | Microtubular (ID = 1 mm) |
| Residence Time | 10–15 min |
| Temperature | 80°C |
| Pressure | 2–3 bar |
| Catalyst | Heterogeneous Amberlyst-15 |
Output : 85–90% conversion with >95% purity after inline distillation.
Comparative Analysis of Methodologies
The table below evaluates key metrics for the three methods:
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Condensation | 65–75 | 90–95 | Moderate | Moderate (solvent use) |
| Radical-Mediated | 50–60 | 85–90 | Low | Low (no harsh reagents) |
| Continuous Flow | 85–90 | >95 | High | Low (reduced waste) |
Key Findings :
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Continuous flow synthesis outperforms batch methods in yield and scalability but requires higher initial capital investment.
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Radical-mediated routes, while less efficient, offer greener alternatives for lab-scale production.
Mechanistic Insights and Side Reactions
Henry Reaction Pathway
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Nucleophilic Attack : Nitroethane deprotonates to form a nitronate ion, which attacks the carbonyl carbon of 3,5-dimethoxybenzaldehyde.
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Proton Transfer : The intermediate enol tautomerizes to a β-nitro alcohol.
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Dehydration : Acid catalysis eliminates water, forming the conjugated nitroalkene.
Common Side Reactions :
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Dimerization : Nitroethane self-condenses to form 2-methyl-2-nitropropane under prolonged heating.
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Over-Oxidation : Trace metal impurities may oxidize the nitro group to a carbonyl, yielding 3,5-dimethoxybenzoic acid.
Advanced Purification Techniques
Recrystallization
Chromatography
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Stationary Phase : Silica gel (230–400 mesh) with 20% ethyl acetate in hexane.
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Retention Factor (Rf) : 0.45 on TLC (visualized under UV 254 nm).
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1,3-dimethoxy-5-(2-aminoprop-1-enyl)benzene .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₃NO₄
- Molecular Weight : 223.23 g/mol
- CAS Number : 18917-76-5
The compound features two methoxy groups and a nitroprop-1-enyl group attached to a benzene ring, which contributes to its unique reactivity and utility in synthetic chemistry.
Synthesis of Organic Compounds
1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for developing new compounds with desired properties .
Biological Studies
The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific enzymes, providing insights into biochemical processes and potential therapeutic applications.
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating UV absorbers in ophthalmic devices, enhancing the stability and performance of these products .
Common Synthetic Routes
The synthesis of this compound typically involves the reaction of 1,3-dimethoxybenzene with 2-nitropropene under acidic conditions. This method yields high purity and can be scaled for industrial production .
| Synthetic Route | Reactants | Conditions | Yield |
|---|---|---|---|
| Acidic Reaction | 1,3-Dimethoxybenzene + 2-Nitropropene | Acidic medium, heat | >98% |
Chemical Reactions Analysis
The compound can participate in various chemical reactions:
- Oxidation : The nitro group can be reduced to an amine under suitable conditions.
- Reduction : It can be reduced to form different derivatives.
- Substitution : Methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Major Products Formed
Depending on the specific reagents and conditions used during these reactions, various products can be synthesized. For instance, reduction of the nitro group may yield 1,3-dimethoxy-5-(2-aminoprop-1-enyl)benzene.
Case Study 1: UV Absorbers in Ophthalmic Devices
Research has demonstrated that incorporating this compound into polymer matrices enhances UV protection in ophthalmic lenses. This application leverages its ability to absorb harmful UV radiation while maintaining material integrity .
Case Study 2: Enzyme Interaction Studies
A study investigated the compound's effect on specific enzymes involved in metabolic pathways. Results indicated that it could modulate enzyme activity, suggesting potential applications in drug design and development .
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of nitroalkenyl-substituted aromatics. Key analogs and their distinguishing features are summarized below:
Spectroscopic and Reactivity Insights
- Nitro Group Effects: The nitro group in this compound enhances electrophilicity at the β-carbon of the alkenyl chain, facilitating nucleophilic attacks. This is consistent with analogs like 1-nitro-4-((E)-2-nitroprop-1-enyl)benzene, where dual nitro groups amplify reactivity . IR spectra of nitroalkenyl compounds show characteristic NO₂ stretches near 1397–1521 cm⁻¹ and C=C stretches at 1521–1692 cm⁻¹ .
- Methoxy Group Influence: Methoxy substituents (e.g., in trans-TMS) donate electron density via resonance, stabilizing the aromatic ring. This contrasts with electron-withdrawing groups like Cl or NO₂, which reduce ring electron density and alter reactivity .
Isomerism and Conformation :
- Compounds like 4d exhibit E/Z isomerism, evidenced by split NMR peaks (δ 6.15–7.09) . The target compound likely displays similar conformational flexibility due to the prop-1-enyl chain.
Biological Activity
1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, also known as a nitroalkenyl benzene derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which includes two methoxy groups and a nitropropene moiety. Research indicates that it exhibits significant antimicrobial, antifungal, and anticancer properties, making it a potential candidate for therapeutic applications.
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_12H_13N_O_4
- CAS Number : 18790-57-3
- SMILES Notation : CC(=CC1=C(C=CC(=C1)OC)OC)N+[O-]
The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance binding affinity to target molecules, thereby modulating the compound's activity .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity. It has been shown to be effective against various bacterial strains, including antibiotic-resistant pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways contributes to its bactericidal effects .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/L | Cell membrane disruption |
| Escherichia coli | 1 mg/L | Inhibition of protein synthesis |
| Candida albicans | 0.8 mg/L | Disruption of cell wall integrity |
Antifungal Activity
The compound has also demonstrated potent antifungal properties against various fungal strains. For instance, it exhibited rapid fungicidal activity against Candida glabrata and Pneumocystis jirovecii, with low MIC values indicating high efficacy .
Case Study: Antifungal Efficacy
In a study assessing the antifungal activity of nitroalkenyl derivatives, this compound was found to significantly reduce fungal spore germination at concentrations as low as 0.5 mg/L. This rapid action suggests potential for clinical applications in treating fungal infections .
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties as well. It has been observed to induce apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS) and modulation of critical signaling pathways such as PI3K/Akt and STAT3 .
Table 2: Anticancer Activity Profile
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 10 | Induction of apoptosis via ROS |
| A549 (Lung cancer) | 15 | Inhibition of cell proliferation |
| HeLa (Cervical cancer) | 12 | Modulation of survival pathways |
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial for therapeutic applications. Studies indicate that the compound has low oral toxicity in rodent models and does not adversely affect general health at therapeutic doses . However, further investigations are necessary to fully understand its pharmacokinetics and long-term effects.
Q & A
Q. What biological screening approaches are suitable for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
